molecular formula C22H22FN3OS B2591698 (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1704519-98-1

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2591698
CAS No.: 1704519-98-1
M. Wt: 395.5
InChI Key: NPMAFAWKYCOIOZ-UHFFFAOYSA-N
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Description

The compound (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule with potential applications in various scientific fields. It consists of a thiazepane ring, a fluorophenyl group, and a pyrazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the pyrazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its ability to form stable complexes with these molecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality. Its unique chemical structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
  • (7-(2-bromophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
  • (7-(2-methylphenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Uniqueness

The uniqueness of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone lies in the presence of the fluorophenyl group, which imparts distinct chemical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various scientific applications.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c1-25-20(15-19(24-25)16-7-3-2-4-8-16)22(27)26-12-11-21(28-14-13-26)17-9-5-6-10-18(17)23/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMAFAWKYCOIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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